Hydroxyquinolines

Hydroxyquinolines are a class of organic compounds characterized by the presence of both hydroxyl and quinoline functional groups. These molecules exhibit diverse applications due to their unique chemical properties. In pharmaceuticals, hydroxyquinolines are utilized as antibacterial agents, with their structure allowing for effective interaction with bacterial DNA, leading to inhibition or disruption of vital cellular processes. Additionally, certain derivatives have shown promise in antifungal and antiparasitic treatments, broadening their therapeutic potential.

In the field of agrochemicals, hydroxyquinolines are explored for their fungicidal properties, offering a sustainable approach to plant disease control without harming beneficial microorganisms. Their ability to chelate metal ions also makes them useful in catalysis and coordination chemistry applications.

Structurally, these compounds can be modified by introducing various substituents at different positions on the quinoline ring or hydroxyl group, providing flexibility for tailoring their properties according to specific needs. The synthesis of hydroxyquinolines often involves multi-step reactions that require precise control over reaction conditions to achieve desired products with high purity and yield.

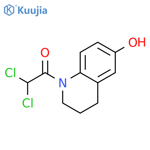

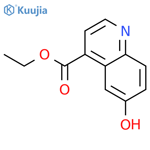

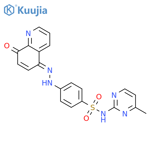

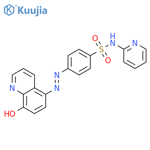

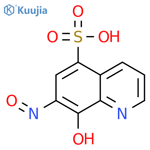

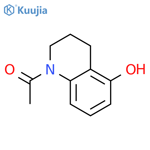

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol | 62265-67-2 | C11H11NO2Cl2 |

|

4-Quinolinecarboxylicacid, 6-hydroxy-, ethyl ester | 31610-09-0 | C12H11NO3 |

|

Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(4-methyl-2-pyrimidinyl)- | 29821-93-0 | C20H16N6O3S |

|

Benzenesulfonamide,4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-2-pyridinyl- | 29821-91-8 | C20H15N5O3S |

|

8-Chloroquinolin-6-OL | 18119-24-9 | C9H6ClNO |

|

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | 74693-62-2 | C12H13N3O3 |

|

8-fluoroquinolin-6-ol | 209353-22-0 | C9H6FNO |

|

8-hydroxy-7-octylquinoline-5,6-dione | 35073-57-5 | C17H21NO3 |

|

8-hydroxy-7-nitrosoquinoline-5-sulfonic Acid | 5263-74-1 | C9H6N2O5S |

|

1-(5-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone | 108825-08-7 | C11H13NO2 |

Verwandte Literatur

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

Empfohlene Lieferanten

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte